molecular formula C8H5ClN2O B12865644 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde

Cat. No.: B12865644
M. Wt: 180.59 g/mol
InChI Key: FQGTYPPZYBQCBI-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound featuring a fused imidazo-pyridine ring system with a chloro substituent at the 3-position and an aldehyde group at the 5-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve:

    Solvent: Dimethylformamide (DMF) or ethanol

    Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

    Oxidizing Agent: Pyridinium chlorochromate (PCC) or manganese dioxide (MnO2)

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance yield and efficiency. The process involves:

    Reactants: 2-aminopyridine, chloroacetaldehyde

    Catalysts: Transition metal catalysts such as palladium or copper complexes

    Conditions: Elevated temperatures (100-150°C) and pressures to accelerate the reaction

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Formation of alcohols using reducing agents such as sodium borohydride (NaBH4)

    Substitution: Halogen exchange reactions using nucleophiles like sodium iodide (NaI)

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium

    Reduction: NaBH4 in methanol or ethanol

    Substitution: NaI in acetone

Major Products

    Oxidation: 3-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid

    Reduction: 3-Chloroimidazo[1,2-a]pyridine-5-methanol

    Substitution: 3-Iodoimidazo[1,2-a]pyridine-5-carbaldehyde

Mechanism of Action

The biological activity of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Pathways involved include:

    Enzyme Inhibition: Inhibits key enzymes by binding to their active sites

    Receptor Modulation: Modulates receptor activity by interacting with binding sites

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde
  • 3-Iodoimidazo[1,2-a]pyridine-5-carbaldehyde
  • 3-Fluoroimidazo[1,2-a]pyridine-5-carbaldehyde

Comparison

Compared to its analogs, 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is unique due to its specific reactivity and biological activity. The chloro substituent influences its electronic properties, making it more reactive in certain substitution reactions and potentially more effective in biological applications.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-7-4-10-8-3-1-2-6(5-12)11(7)8/h1-5H

InChI Key

FQGTYPPZYBQCBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C=O)Cl

Origin of Product

United States

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